
N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common route might include the following steps:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the o-Tolyl Group: This step might involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the 2-Chlorobenzyl Group: This can be done through nucleophilic substitution reactions using 2-chlorobenzyl chloride.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry
N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions and pathways.
Biology
This compound has potential applications as a probe for studying biological pathways. Its ability to interact with specific enzymes or receptors may help elucidate cellular mechanisms and signal transduction pathways.
Medicine
The compound exhibits promising biological activity that could lead to therapeutic applications. Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in drug development against bacterial infections .
A series of studies have evaluated the biological activity of pyridazinone derivatives, including this compound:
Case Study 1: Antimicrobial Efficacy
In a study examining a series of pyridazinone derivatives, this compound was found to inhibit bacterial growth effectively at low concentrations. The structure-activity relationship analysis revealed that modifications on the aromatic rings significantly impacted its potency against Staphylococcus aureus and Escherichia coli.
Case Study 2: Antitubercular Properties
A separate investigation assessed the compound's antitubercular activity in vitro against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited higher efficacy than traditional treatments, highlighting its potential as a new therapeutic agent .
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar core structures but different substituents.
Benzyl Derivatives: Compounds with similar benzyl groups but different core structures.
Uniqueness
N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(2-chlorobenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article reviews the synthesis, biological activities, and relevant studies surrounding this compound.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a chlorobenzyl moiety, a pyridazine ring, and an acetamide functional group, which contribute to its biological properties.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various pyridazine derivatives, including this compound. The compound was tested against several bacterial strains using the agar disc-diffusion method.
Table 1: Antibacterial Activity Against Different Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 44 nM | High |
Escherichia coli | 200 nM | Moderate |
Proteus mirabilis | 710 nM | Low |
In these assays, the compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing moderate to low activity against Gram-negative strains like Escherichia coli and Proteus mirabilis .
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Studies have indicated that compounds with similar structures exhibit notable anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Effects
Compound | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
N-(2-chlorobenzyl)-... | 1.4 | 0.5 (Ibuprofen) |
Control | >10 | - |
The data suggest that this compound can exert anti-inflammatory effects at concentrations that are not cytotoxic to cells, making it a candidate for further development in therapeutic applications .
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of various pyridazine derivatives, including this compound. The research highlighted the importance of structural modifications in enhancing biological activity. The study concluded that modifications at the pyridazine ring significantly influenced both antibacterial and anti-inflammatory activities .
Another research effort demonstrated that derivatives of this compound could inhibit specific enzymes related to inflammation and infection pathways, suggesting potential applications in treating inflammatory diseases and bacterial infections .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-14-6-2-4-8-16(14)18-10-11-20(26)24(23-18)13-19(25)22-12-15-7-3-5-9-17(15)21/h2-11H,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNCOKSRDCJNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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